3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester
Overview
Description
3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 5-methyl-6-nitro-indazole, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and an acid catalyst for the esterification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is 3-amino-5-methyl-6-nitro-indazole-1-carboxylic acid tert-butyl ester.
Ester Hydrolysis: The major product is 3-iodo-5-methyl-6-nitro-indazole-1-carboxylic acid.
Scientific Research Applications
3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the iodine atom may facilitate binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methyl-6-nitro-indazole: Lacks the tert-butyl ester group.
5-Methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester: Lacks the iodine atom.
3-Iodo-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester: Lacks the methyl group.
Uniqueness
3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-iodo-5-methyl-6-nitroindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O4/c1-7-5-8-10(6-9(7)17(19)20)16(15-11(8)14)12(18)21-13(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGFZBVEDAFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2I)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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